2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-17-8-10-18(11-9-17)23-19(26)15-27-20-14-16(2)22-21(24-20)25-12-6-4-5-7-13-25/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZWWSSXZNUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Azepane
The azepane ring is introduced via nucleophilic aromatic substitution on 2-chloro-6-methylpyrimidin-4-ol.
Procedure :
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Reactants : 2-Chloro-6-methylpyrimidin-4-ol (1 equiv), azepane (1.1 equiv), triethylamine (1.2 equiv).
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Workup : Cool to room temperature, dilute with water, filter, and recrystallize from ethanol.
Mechanistic Insight :
Triethylamine acts as a base, deprotonating azepane to enhance nucleophilicity. The reaction proceeds via a two-step addition-elimination mechanism at the electron-deficient C2 position of the pyrimidine.
Etherification to Form 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetic Acid
Williamson Ether Synthesis
The hydroxyl group at C4 of the pyrimidine is alkylated with chloroacetic acid.
Procedure :
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Reactants : 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol (1 equiv), chloroacetic acid (1.2 equiv), K₂CO₃ (2.5 equiv).
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Workup : Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Key Considerations :
-
Excess K₂CO₃ ensures deprotonation of the pyrimidine hydroxyl group.
Amidation with 4-Ethylaniline
Carbodiimide-Mediated Coupling
The acetic acid intermediate is converted to the corresponding acetamide using 4-ethylaniline.
Procedure :
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Reactants : 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetic acid (1 equiv), 4-ethylaniline (1.1 equiv), EDCI (1.2 equiv), HOBt (0.2 equiv).
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Conditions : Anhydrous dichloromethane, 0°C → room temperature, 24 h.
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Workup : Wash with 5% HCl, saturated NaHCO₃, brine. Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Optimization Data :
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| EDCI Equiv | 1.0–1.5 | 1.2 | +15% |
| Reaction Time (h) | 12–36 | 24 | +10% |
| Solvent | DCM, THF, DMF | DCM | +8% |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, key steps are adapted for continuous processing:
Etherification Step :
-
Reactor Type : Tubular flow reactor (stainless steel, 10 mL volume).
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Conditions : 100°C, 2 MPa pressure, residence time = 30 min.
Advantages :
-
Reduced reaction time from 15 h (batch) to 30 min.
Critical Analysis of Byproduct Formation
Competitive Alkylation Pathways
During etherification, competing O- vs. N-alkylation may occur.
Mitigation Strategies :
-
Solvent Choice : DMF suppresses N-alkylation by stabilizing the oxyanion intermediate.
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Temperature Control : Maintaining 85–100°C prevents thermal decomposition of chloroacetic acid.
Green Chemistry Alternatives
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that this compound may exhibit significant neuropharmacological effects. Its ability to modulate glycine transporters (GlyT1) suggests potential therapeutic benefits in treating conditions such as schizophrenia and anxiety disorders. The inhibition of GlyT1 could lead to increased glycine levels in the synaptic cleft, enhancing neurotransmission and potentially improving cognitive functions.
Antifungal Activity
Research has shown that compounds with similar structures often interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival. This compound's unique structure may allow it to act against various fungal pathogens, making it a candidate for antifungal drug development.
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound may interact with GPCRs, which are crucial in cellular signaling pathways. Its potential role as an agonist or antagonist at specific receptor subtypes could modulate pathways related to pain, inflammation, or neuroprotection. This interaction opens avenues for developing new analgesics or anti-inflammatory agents.
Case Study 1: GlyT1 Inhibition
A study investigated the effects of similar pyrimidine derivatives on GlyT1 activity, revealing that modifications in the molecular structure could enhance inhibitory potency. The findings suggest that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide may be optimized for improved efficacy in treating psychiatric disorders.
Case Study 2: Antifungal Efficacy
In vitro studies demonstrated that related compounds exhibited antifungal properties against Candida species. The structural similarities indicate that this compound could also possess antifungal activity, warranting further investigation into its mechanism of action against fungal pathogens.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The discontinued N-ethyl-N-(m-tolyl) analog highlights the importance of substituent steric effects on solubility and development viability .
Heterocyclic Substituent Variations
The pyrimidin-4-yloxy group distinguishes this compound from other acetamide derivatives with diverse heterocycles:
Key Observations :
- The pyrimidin-4-yloxy group (target compound) offers a planar aromatic system for hydrogen bonding and π-stacking, contrasting with the triazole-thio (VUAA1) and oxazole-sulfanyl (iCRT3) moieties, which prioritize sulfur-mediated hydrophobic interactions .
- iCRT3’s oxazole-sulfanyl group demonstrates potent Wnt pathway inhibition (IC₅₀ ~1 µM), suggesting that heterocycle choice directly modulates target specificity .
Pyrimidine Derivatives with Antimicrobial Activity
Pyrimidine analogs with substituents at the 2-, 4-, and 6-positions exhibit antimicrobial properties, as seen in and :
Key Observations :
- The azepane group in the target compound may enhance solubility compared to the chlorophenyl or hydroxypropan-2-yl groups in antimicrobial analogs, though this requires experimental validation .
- Pyrimidine derivatives with polar substituents (e.g., hydroxypropan-2-yl in B1) are associated with metabolic degradation, whereas azepane’s cyclic amine could improve metabolic stability .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₂₃H₂₉N₅O₂ | 415.5 | 3.2 | 0.05 |
| N-(2-Chlorophenyl) analog (CAS 1226456-46-7) | C₁₉H₂₃ClN₄O₂ | 374.9 | 3.8 | 0.02 |
| VUAA1 | C₂₀H₂₂N₆OS | 423.5 | 2.9 | 0.1 |
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide (CAS Number: 1226451-19-9) is a synthetic organic molecule that belongs to the class of aryloxy-substituted acetamides. Its unique structure, which includes an azepane ring and a pyrimidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.5 g/mol . The structural features that contribute to its biological activity include:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1226451-19-9 |
Pharmacological Effects
Preliminary studies suggest that this compound exhibits several pharmacological effects, which may include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels by modulating glycine transporters (GlyT1), potentially offering therapeutic benefits in psychiatric disorders such as schizophrenia and anxiety disorders.
- Antifungal Activity : Similar compounds have been shown to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for fungal survival, indicating potential antifungal properties.
- Inhibition of Protein Kinases : The presence of the pyrimidine moiety suggests possible interactions with various protein kinases, which play crucial roles in cell signaling and proliferation.
While the precise mechanisms by which this compound exerts its biological effects are still under investigation, several hypotheses can be drawn based on its structural similarities with other known pharmacological agents:
- Transporter Inhibition : By inhibiting GlyT1, the compound may alter glycine levels in the synaptic cleft, impacting neurotransmission.
- Cellular Signaling Pathways : The compound may interfere with signaling pathways involving G protein-coupled receptors (GPCRs), leading to alterations in cellular responses.
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities. For instance:
- Study on Pyrimidine Derivatives : A study published in PubMed Central highlighted that pyrimidine derivatives can act as effective inhibitors of certain kinases involved in cancer progression, suggesting that this compound may have similar potential .
- Antifungal Activity Assessment : Compounds structurally related to this acetamide have been evaluated for antifungal activity against various strains, demonstrating significant efficacy in disrupting fungal cell integrity .
Computational Studies
In silico methods are increasingly employed to predict the interactions of compounds like this compound with biological targets. These studies can identify potential binding affinities and elucidate mechanisms of action before experimental validation.
Q & A
Q. What are the key synthetic routes for preparing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide, and what reaction conditions are critical for high yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. A common approach includes:
- Step 1: Alkylation of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol using chloroacetamide derivatives under basic conditions (e.g., sodium hydride in DMF at 60–80°C) to form the ether linkage .
- Step 2: Coupling the intermediate with 4-ethylaniline via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like HOBt/EDC for amide bond formation .
- Critical Conditions: Temperature control (60–80°C for exothermic steps), solvent purity (DMF or DCM), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments (e.g., azepane methylene signals at δ 1.4–1.8 ppm, pyrimidine aromatic protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide and pyrimidine groups .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Methodological Answer: Initial screening includes:
- Enzyme Inhibition Assays: Target enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cell Viability Assays: MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can conflicting solubility data from different studies be resolved methodologically?
Methodological Answer: Discrepancies often arise from solvent polarity or pH variations. To resolve:
- Standardized Solvent Systems: Use USP-classified solvents (e.g., DMSO, PBS) and report pH (e.g., 7.4 for physiological conditions) .
- High-Throughput Solubility Screening: Employ nephelometry or UV-Vis spectroscopy across solvent gradients to identify optimal solubility profiles .
- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) of dissolution using differential scanning calorimetry (DSC) to assess stability .
Q. What strategies optimize the compound's interaction with biological targets?
Methodological Answer: Optimization strategies include:
- Molecular Docking Simulations: Use software (e.g., AutoDock Vina) to model binding poses with target proteins (e.g., kinase ATP-binding pockets) and identify critical residues for hydrogen bonding or hydrophobic interactions .
- Derivatization: Introduce substituents (e.g., halogens at the 4-ethylphenyl group) to enhance binding affinity or metabolic stability .
- Pharmacokinetic Profiling: Assess logP (octanol-water partition coefficient) and plasma protein binding via equilibrium dialysis to refine bioavailability .
Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR studies require:
- Analog Synthesis: Prepare derivatives with systematic modifications (e.g., azepane ring size variation, acetamide substituents) using parallel synthesis techniques .
- Biological Testing Matrix: Screen analogs against a panel of targets (e.g., enzymes, cell lines) to correlate structural features (e.g., electron-withdrawing groups) with activity .
- Multivariate Analysis: Apply QSAR models (e.g., CoMFA, CoMSIA) to identify physicochemical descriptors (e.g., polar surface area, H-bond donors) governing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
